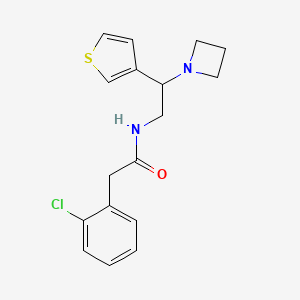

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide

説明

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide is a structurally complex acetamide derivative featuring:

- Thiophene-3-yl substituent: A sulfur-containing heterocyclic aromatic group, contributing to π-π stacking interactions and electronic effects.

- 2-Chlorophenylacetamide backbone: A chlorinated aromatic group that enhances lipophilicity and may influence receptor binding.

特性

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-(2-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c18-15-5-2-1-4-13(15)10-17(21)19-11-16(20-7-3-8-20)14-6-9-22-12-14/h1-2,4-6,9,12,16H,3,7-8,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUWVJHYEUPYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(CNC(=O)CC2=CC=CC=C2Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the azetidine and thiophene derivatives. One common approach is the aza-Michael addition of azetidine derivatives with thiophene-containing compounds. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the azetidine ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

科学的研究の応用

This compound has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

The following table compares N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide with structurally related acetamides from the evidence:

Key Structural and Functional Comparisons

Azetidine vs. Benzothiazole/Pyrazolone Rings :

- The azetidine ring in the target compound introduces conformational rigidity, whereas benzothiazole (in Compound 7) and pyrazolone (in dichlorophenylacetamide) provide planar, aromatic systems for π-interactions .

- Azetidine’s smaller ring size (4-membered) may reduce steric bulk compared to pyrazolone (5-membered) or benzothiazole (fused bicyclic) groups.

Dichlorophenyl derivatives (e.g., 3,4-dichloro in ) exhibit greater steric and electronic effects, influencing crystal packing and biological activity.

Research Implications and Gaps

- Structural Uniqueness: The combination of azetidine, thiophen-3-yl, and 2-chlorophenyl groups in the target compound is unreported in the evidence, suggesting novel electronic and steric profiles.

- Data Gaps : Melting points, spectroscopic data (IR, NMR), and biological activity are absent for the target molecule, necessitating further characterization.

- Comparative Insights: The rigidity of azetidine may improve metabolic stability compared to flexible dimethylaminoethyl chains () .

生物活性

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, analytical methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H18ClFN2OS

- Molecular Weight : 352.85 g/mol

- CAS Number : 2034456-81-8

- IUPAC Name : N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-(2-chloro-6-fluorophenyl)acetamide

The compound features a complex structure that includes an azetidine ring, a thiophene moiety, and a chlorophenyl acetamide segment, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of Key Intermediates : The initial step involves the synthesis of 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine through standard organic reactions.

- Coupling Reaction : The intermediate is then coupled with 2-chloroacetic acid or its derivatives to form the acetamide linkage.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

-

In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds suggest potent growth inhibition capabilities .

Compound Cell Line IC50 (µg/mL) Compound A MCF-7 0.28 Compound B HepG2 9.6

The mechanism by which these compounds exert their anticancer effects often involves:

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Apoptosis Induction : They may also trigger apoptotic pathways, leading to programmed cell death in malignant cells .

Analytical Methods

To evaluate the purity and stability of this compound, various analytical techniques are employed:

- High Performance Liquid Chromatography (HPLC) : Used for assessing purity.

- Mass Spectrometry (MS) : Provides molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

-

Study on Antitumor Efficacy : A study evaluated the efficacy of this compound against human cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .

- Methodology : The study utilized MTT assays and flow cytometry to analyze cell viability and apoptotic markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。